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The landscape of topical treatments for inflammatory skin diseases is rapidly evolving, with
Janus kinase (JAK) inhibitors emerging as a promising class of non-steroidal therapies. This
guide provides a comparative overview of the clinical trial data for several topical JAK
inhibitors, including ruxolitinib, tofacitinib, and delgocitinib. While the direct comparison of these
agents is complex due to variations in studied indications and trial designs, this document aims
to present the available data in a clear and structured format to aid in research and
development decisions.

This guide also addresses CEE321, a topical pan-JAK inhibitor whose development was
discontinued by Novartis. Due to an unfavorable risk-benefit profile identified in a Phase 1 trial,
publicly available quantitative data for CEE321 is limited.

The JAK-STAT Signaling Pathway

Janus kinases are intracellular enzymes that play a crucial role in the signaling pathways of
numerous cytokines and growth factors that are central to inflammatory and immune
responses. The binding of a cytokine to its receptor activates associated JAKs, which then
phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and
translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs can
modulate the inflammatory cascades implicated in various dermatological conditions.
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Figure 1: Simplified JAK-STAT Signaling Pathway.

Cross-Study Comparison of Topical JAK Inhibitors

The following tables summarize key efficacy and safety data from Phase 2 and Phase 3 clinical
trials of topical ruxolitinib, tofacitinib, and delgocitinib. It is important to note that these trials
were conducted in different patient populations and for different indications, which precludes
direct head-to-head comparisons.

Table 1: Efficacy of Topical JAK Inhibitors in Atopic
Dermatitis
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Dru
< . . Primary . Vehicle/Placeb
(Concentration  Trial : Efficacy Result
| Endpoint 0 Result
Ruxolitinib TRuE-AD1 IGA-TS at Week
53.8% 15.1%
(1.5%) (Phase 3) 8
Ruxaolitinib TRUE-AD2 IGA-TS at Week
51.3% 7.6%
(1.5%) (Phase 3) 8
% change from
Tofacitinib (2%) Phase 2a[1][2] baseline in EASI -81.7% -29.9%
at Week 4
o % change from Data not Data not
Delgocitinib Phase 3 (Japan) o o o
baseline in specified in specified in
(0.5%) [3]
mMEASI abstract abstract

IGA-TS: Investigator's Global Assessment Treatment Success (score of 0 or 1 and a >2-grade
improvement from baseline). EASI: Eczema Area and Severity Index. mEASI: modified Eczema
Area and Severity Index.

Table 2: Efficacy of Topical JAK Inhibitors in Psoriasis
and Other Indications
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clear/almost
Tofacitinib Plaque Phase 2b[4] clear & =2

o 22.5% (BID) 11.3% (BID)

(2%) Psoriasis [5] grade

improvement

at Week 8
Ruxolitinib . TRUE-V1 F-VASI75 at

Vitiligo 29.8% 7.4%
(1.5%) (Phase 3)[6] Week 24
Ruxolitinib . TRUE-V2 F-VASI75 at
Vitiligo 30.9% 11.4%
(1.5%) (Phase 3)[6] Week 24
Delgocitinib Chronic Hand DELTA1 IGA-CHE-TS
20% 10%
(20 mg/q) Eczema (Phase 3) at Week 16
Delgocitinib Chronic Hand  DELTA 2 IGA-CHE-TS
29% 7%

(20 mg/qg) Eczema (Phase 3) at Week 16

PGA-C: Physician's Global Assessment - Calculated. F-VASI75: 275% improvement from

baseline in the Facial Vitiligo Area Scoring Index. IGA-CHE-TS: Investigator's Global

Assessment for Chronic Hand Eczema Treatment Success.

Experimental Protocols and Methodologies

The clinical trials referenced in this guide followed rigorous, double-blind, randomized, and

vehicle-controlled designs. Below is a generalized workflow and summaries of the

methodologies for the key trials.
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Figure 2: Generalized Clinical Trial Workflow for a Topical Drug.
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Ruxolitinib (TRUE-AD Trials for Atopic Dermatitis)[1][2]

o Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled studies (TRUE-
AD1 and TRUE-AD2).

o Participants: Patients aged =12 years with atopic dermatitis for >2 years, an Investigator's
Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 3%-20% affected body
surface area (BSA).

« Intervention: Patients were randomized (2:2:1) to apply 0.75% ruxolitinib cream, 1.5%
ruxolitinib cream, or vehicle cream twice daily for 8 weeks.

e Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of
0/1 and =2-grade improvement from baseline) at week 8.

Tofacitinib (Phase 2b Trial for Psoriasis)[6][7]

o Design: A 12-week, randomized, double-blind, parallel-group, vehicle-controlled Phase 2b

study.
o Participants: Adults with mild to moderate plaque psoriasis.
« Intervention: Tofacitinib ointment (2% and 1%) applied once or twice daily.

» Primary Endpoint: The proportion of patients with a Calculated Physician's Global
Assessment (PGA-C) of clear or almost clear and a =2 grade improvement from baseline at
Weeks 8 and 12.

Delgocitinib (DELTA 1 and DELTA 2 Trials for Chronic
Hand Eczema)[9][10]

e Design: Two multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials.
o Participants: Adults with moderate to severe chronic hand eczema.

 Intervention: Twice-daily application of delgocitinib cream 20 mg/g versus a cream vehicle for
16 weeks.
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e Primary Endpoint: The proportion of patients achieving IGA for Chronic Hand Eczema (IGA-
CHE) treatment success at week 16.

The Case of CEE321

CEE321 was developed as a "soft" topical pan-JAK inhibitor, designed for potent local activity
in the skin with rapid systemic clearance to minimize side effects. Preclinical data suggested a
high concentration in the skin with significantly lower levels in the blood. However, Novartis
discontinued the program after a Phase 1 trial involving healthy subjects and atopic dermatitis
patients due to an unfavorable benefit-risk profile. The specific adverse events or lack of
efficacy leading to this decision have not been publicly detailed.

Conclusion

Topical JAK inhibitors represent a significant advancement in the treatment of various
inflammatory skin conditions. The clinical trial data for ruxolitinib, tofacitinib, and delgocitinib
demonstrate their potential to improve clinical outcomes in atopic dermatitis, psoriasis, vitiligo,
and chronic hand eczema. However, the discontinuation of CEE321 highlights the challenges
in developing topical therapies that balance efficacy with an acceptable safety profile. As more
data from ongoing and future studies become available, a clearer picture of the comparative
efficacy and safety of these agents will emerge, further guiding their optimal use in clinical
practice and informing the development of next-generation topical immunomodulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Topical tofacitinib for atopic dermatitis: a phase Ila randomized trial - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

» 3. Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to
severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27423107/
https://pubmed.ncbi.nlm.nih.gov/27423107/
https://www.researchgate.net/publication/305382673_Topical_tofacitinib_for_atopic_dermatitis_A_phase_IIa_randomized_trial
https://pubmed.ncbi.nlm.nih.gov/32029304/
https://pubmed.ncbi.nlm.nih.gov/32029304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

an open-label, long-term extension study - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Treatment of plaque psoriasis with an ointment formulation of the Janus kinase inhibitor,
tofacitinib: a Phase 2b randomized clinical trial - PMC [pmc.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. Two Phase 3, Randomized, Controlled Trials of Ruxolitinib Cream for Vitiligo - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of Topical Janus Kinase
Inhibitors in Dermatological Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11935755#cross-study-comparison-of-cee321-
phase-1-data-with-other-topical-jaki]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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